molecular formula C18H32N4O5 B14593249 L-Valyl-L-leucyl-L-prolylglycine CAS No. 61434-54-6

L-Valyl-L-leucyl-L-prolylglycine

Cat. No.: B14593249
CAS No.: 61434-54-6
M. Wt: 384.5 g/mol
InChI Key: FNDHJDJQPSXLCH-YDHLFZDLSA-N
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Description

L-Valyl-L-leucyl-L-prolylglycine is a peptide compound composed of the amino acids valine, leucine, proline, and glycine. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure and properties make it a subject of interest for researchers exploring peptide synthesis and its potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Valyl-L-leucyl-L-prolylglycine can be synthesized using standard peptide synthesis techniques. One common method involves solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The process typically includes the following steps:

    Activation of the solid support: The solid support, usually a resin, is activated to allow the attachment of the first amino acid.

    Coupling of amino acids: Each amino acid is sequentially coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to be added.

    Cleavage from the solid support: The completed peptide is cleaved from the solid support using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pH, and solvent, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-leucyl-L-prolylglycine can undergo various chemical reactions, including:

    Oxidation: The peptide may be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.

    Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups within the peptide.

    Substitution: Substitution reactions may involve the replacement of specific amino acids or functional groups within the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Various reagents depending on the specific substitution desired.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide bonds, while reduction may yield reduced peptides with free thiol groups.

Scientific Research Applications

L-Valyl-L-leucyl-L-prolylglycine has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a peptide drug or a component of drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Valyl-L-leucyl-L-prolylglycine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

  • L-Valyl-L-leucyl-L-prolylglycine trifluoroacetate
  • Cyclo-L-valyl-L-ornithyl-L-leucyl-D-phenylalanyl-L-prolylglycyl

Uniqueness

This compound is unique due to its specific amino acid sequence and the resulting structural and functional properties. Compared to similar compounds, it may exhibit distinct biological activities, stability, and solubility, making it suitable for specific research and therapeutic applications.

Properties

CAS No.

61434-54-6

Molecular Formula

C18H32N4O5

Molecular Weight

384.5 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C18H32N4O5/c1-10(2)8-12(21-17(26)15(19)11(3)4)18(27)22-7-5-6-13(22)16(25)20-9-14(23)24/h10-13,15H,5-9,19H2,1-4H3,(H,20,25)(H,21,26)(H,23,24)/t12-,13-,15-/m0/s1

InChI Key

FNDHJDJQPSXLCH-YDHLFZDLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)N

Origin of Product

United States

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